1,2-benzisothiazol-3(2H)-one 1-oxide
Overview
Description
1,2-Benzisothiazol-3(2H)-one 1-oxide is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS. It is a colorless, slightly viscous liquid . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .
Synthesis Analysis
2-Alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones were synthesized in high yields by the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride .Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
The heterocyclic core of the molecule is readily substituted at the unique methyne centre in the thiazole ring . It is a thermally stable electron-withdrawing moiety with numerous applications in dyes such as thioflavin .Physical And Chemical Properties Analysis
Benzothiazole has a molar mass of 135.1863 g/mol and a density of 1.238 g/mL. It has a melting point of 2 °C and a boiling point of 227 to 228 °C .Scientific Research Applications
Chemical Properties and Reactions
1,2-Benzisothiazol-3(2H)-one 1-oxide exhibits a range of chemical properties and reactions that are of interest in scientific research. For instance, studies have explored its electrochemical oxidation in acetonitrile, revealing insights into reaction mechanisms and the formation of sulphoxides through an ECE mechanism (Müller et al., 1994). Furthermore, the photochemical reaction of this compound under specific conditions can lead to the formation of dibenzo[b,f][1,4]thiazepin-11(10H)-ones, demonstrating its potential in photochemistry studies (Kamigata et al., 1985).
Synthesis and Chemical Transformations
The synthesis and transformation of 1,2-benzisothiazol-3(2H)-one 1-oxide have been subjects of significant research interest. Studies have shown that it can be synthesized through various methods, such as the copper-catalyzed reaction of o-bromobenzamide with potassium thiocyanate in water (Wang et al., 2012). Additionally, research has focused on understanding the energetics of this compound through experimental and computational studies, which are crucial for its application in different chemical processes (Miranda et al., 2011).
Biological and Medicinal Applications
In the realm of biology and medicine, the applications of 1,2-benzisothiazol-3(2H)-one 1-oxide extend to areas like anti-bacterial activity. For example, a library of BIT derivatives was synthesized and tested for anti-bacterial activity, highlighting the potential of this compound in developing new antimicrobial agents (Viani et al., 2017).
Safety and Environmental Applications
The safety evaluation of 1,2-benzisothiazol-3(2H)-one 1-oxide, particularly in contexts like food contact materials, has been a focus of some studies. For instance, its safety as a nucleating agent in polyesters was assessed, ensuring consumer safety in these applications (Flavourings, 2012).
properties
IUPAC Name |
1-oxo-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-7-5-3-1-2-4-6(5)11(10)8-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXVFRCOTFIJSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420555 | |
Record name | 1,2-benzisothiazol-3(2H)-one 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-benzisothiazol-3(2H)-one 1-oxide | |
CAS RN |
14599-38-3 | |
Record name | 1,2-benzisothiazol-3(2H)-one 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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